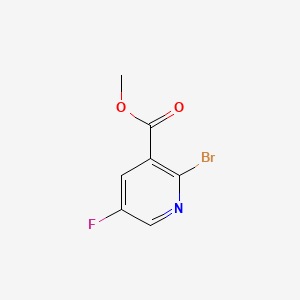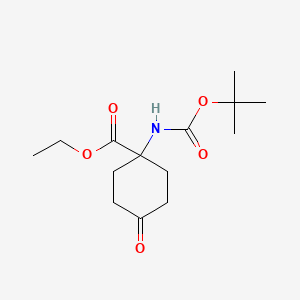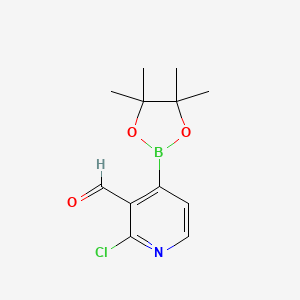
2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinaldehyde (abbreviated as 2C4TMN) is a compound that has been studied for its potential applications in scientific research. It is a small molecule derived from nicotinic acid and has been found to have a variety of effects on biochemical and physiological processes.
Aplicaciones Científicas De Investigación
- Field : Organic Chemistry
- Application : This compound is used as a reagent for the phosphitylation of alcohols and heteroatomic nucleophiles, resulting in the formation of useful glycosyl donors and ligands .
- Method : The exact method of application or experimental procedures would depend on the specific reaction conditions and the substrates used .
- Results : The use of this compound as a phosphitylation reagent allows for the formation of useful glycosyl donors and ligands .
- Field : Analytical Chemistry
- Application : This compound is used as a phosphitylation reagent to derivatize lignin samples for 31P NMR analysis .
- Method : The lignin samples are derivatized using this compound, and then analyzed using 31P NMR .
- Results : The use of this compound allows for the quantitative analysis of the hydroxyl groups in lignins .
Phosphitylation of Alcohols and Heteroatomic Nucleophiles
31P NMR Analysis of Lignins
- Field : Organic Chemistry
- Application : 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane, a compound similar to the one you mentioned, can be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .
- Method : The alkylbenzenes are reacted with the borylation reagent in the presence of a palladium catalyst .
- Results : This reaction results in the formation of pinacol benzyl boronate .
- Field : Organic Chemistry
- Application : 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane can also be used for the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .
- Method : The alkynes or alkenes are reacted with the hydroboration reagent in the presence of a transition metal catalyst .
- Results : This reaction results in the formation of boron-containing compounds .
Borylation of Alkylbenzenes
Hydroboration of Alkynes and Alkenes
- Field : Organic Chemistry
- Application : 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane, a compound similar to the one you mentioned, can be used in Buchwald-Hartwig Cross Coupling Reaction .
- Method : The exact method of application or experimental procedures would depend on the specific reaction conditions and the substrates used .
- Results : The use of this compound allows for the formation of cross-coupled products .
- Field : Analytical Chemistry
- Application : 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane is used as a phosphitylation reagent in quantitative 31P NMR analysis of the hydroxyl groups in lignins .
- Method : The lignin samples are derivatized using this compound, and then analyzed using 31P NMR .
- Results : The use of this compound allows for the quantitative analysis of the hydroxyl groups in lignins .
Buchwald-Hartwig Cross Coupling Reaction
Quantitative 31P NMR Analysis of Lignins
Propiedades
IUPAC Name |
2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BClNO3/c1-11(2)12(3,4)18-13(17-11)9-5-6-15-10(14)8(9)7-16/h5-7H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJNMNOFROFLSQE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=NC=C2)Cl)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60678188 |
Source


|
| Record name | 2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60678188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.52 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinaldehyde | |
CAS RN |
1310404-21-7 |
Source


|
| Record name | 2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60678188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

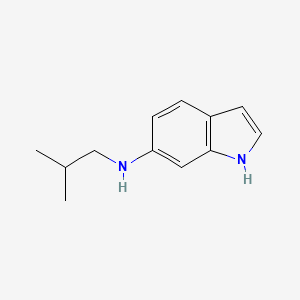
![2-[4-(4-Amino-phenyl)-pyrazol-1-YL]-ethanol](/img/structure/B595228.png)
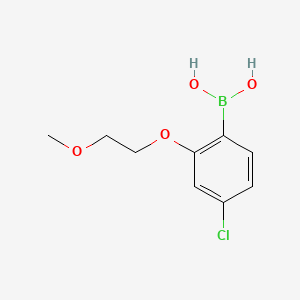

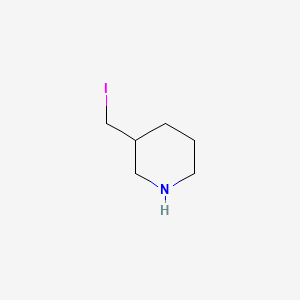
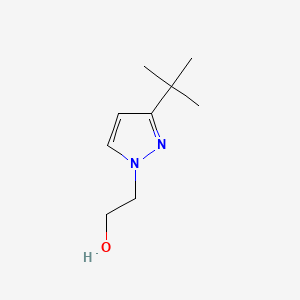
![Ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B595239.png)
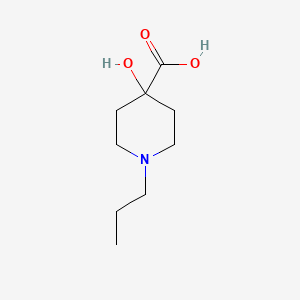


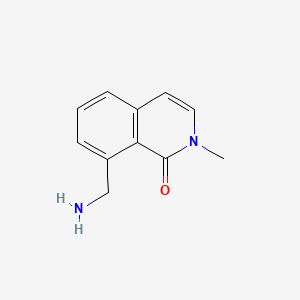
![tert-butyl 8-bromo-3,4,5,6-tetrahydroazepino[4,3-b]indole-2(1H)-carboxylate](/img/structure/B595245.png)
